1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate precursors under specific reaction conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step is achieved through a substitution reaction using suitable reagents.
Attachment of the propan-2-yloxypropyl group: This step involves the alkylation of the intermediate compound with the desired alkylating agent.
Final modifications: This step includes any necessary functional group transformations to obtain the final compound.
Industrial production methods may involve optimization of reaction conditions, use of catalysts, and scaling up the process to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, resulting in the cleavage of specific bonds and formation of hydrolyzed products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, as well as its interactions with biological targets.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as optical and electronic materials.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.
Comparison with Similar Compounds
1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar core structure but different substituents, leading to distinct biological activities.
3-(3,4-dimethoxyphenyl)-1-propanol: This compound shares the 3,4-dimethoxyphenyl group but has a different overall structure and properties.
1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: This compound has a similar phenyl group but different functional groups and biological activities.
The uniqueness of 1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and structural features, which contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C27H31NO6 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6,7-dimethyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H31NO6/c1-15(2)33-11-7-10-28-24(18-8-9-20(31-5)22(14-18)32-6)23-25(29)19-12-16(3)17(4)13-21(19)34-26(23)27(28)30/h8-9,12-15,24H,7,10-11H2,1-6H3 |
InChI Key |
NJWIOEUINYZLER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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